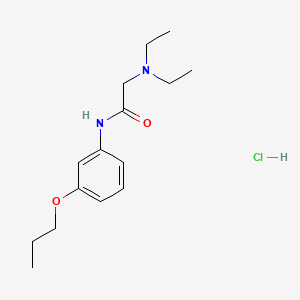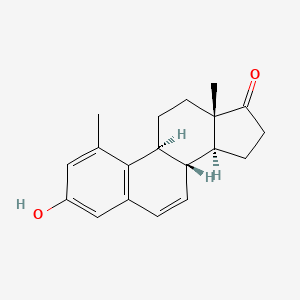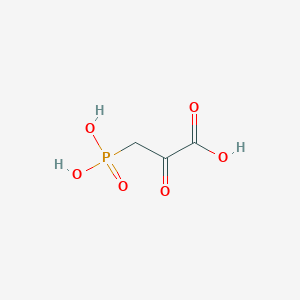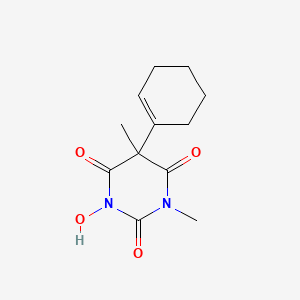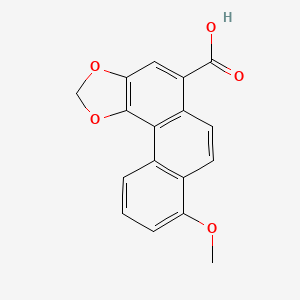
Aristolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aristolochic acids (AAs) are a family of carcinogenic, mutagenic, and nephrotoxic phytochemicals commonly found in the flowering plant family Aristolochiaceae . Aristolochic acid I (AAI) is the most abundant one . The family Aristolochiaceae includes the genera Aristolochia and Asarum, which are commonly used in Chinese herbal medicine .
Synthesis Analysis
A versatile approach to the synthesis of the AAs and their major metabolites was devised based primarily on a Suzuki-Miyaura coupling reaction . The key to success lies in the preparation of a common ring-A precursor .
Molecular Structure Analysis
Aristolochic acid I (AAI) and aristolochic acid II (AAII), both nitrophenanthrene carboxylic acids, are genotoxic mutagens forming DNA adducts after metabolic activation through simple reduction of the nitro group .
Chemical Reactions Analysis
The chemical structures of AAs are considered as critical determinants of their toxic effects . According to the current knowledge, AAI is solely responsible for nephrotoxicity and has more cytotoxicity than AAII .
Physical And Chemical Properties Analysis
Aristolochic acid has a chemical formula of C17H11NO7 . It appears as a yellow powder . It has a melting point of 260 to 265 °C and is slightly soluble in water .
Mécanisme D'action
AA-derived DNA adducts are recognized as specific biomarkers of AA exposure, and a mutational signature predominantly characterized by A→T transversions has been detected in AA-induced UTUC tumor tissues . In addition, various enzymes and organic anion transporters are involved in AA-induced adverse reactions .
Safety and Hazards
Propriétés
Numéro CAS |
35142-05-3 |
|---|---|
Nom du produit |
Aristolic acid |
Formule moléculaire |
C17H12O5 |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
8-methoxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C17H12O5/c1-20-13-4-2-3-10-9(13)5-6-11-12(17(18)19)7-14-16(15(10)11)22-8-21-14/h2-7H,8H2,1H3,(H,18,19) |
Clé InChI |
WNMKOPJJPJHXJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3C(=O)O)OCO4 |
SMILES canonique |
COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3C(=O)O)OCO4 |
Synonymes |
aristolic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



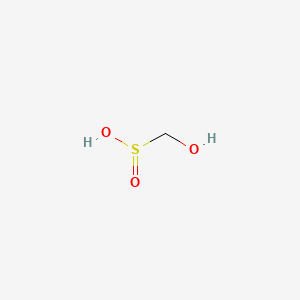

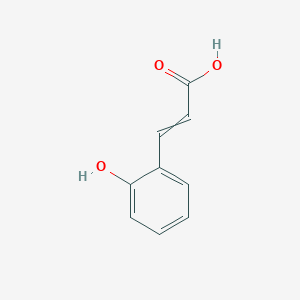
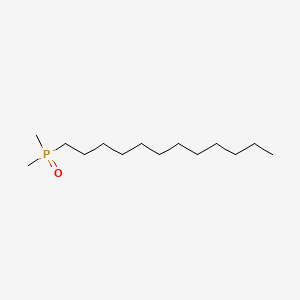
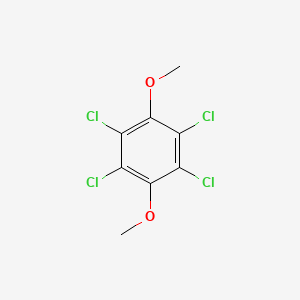
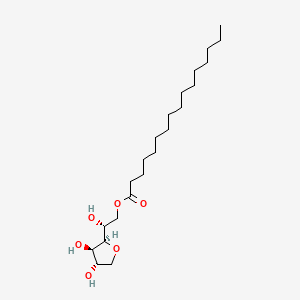
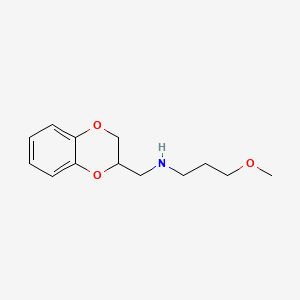
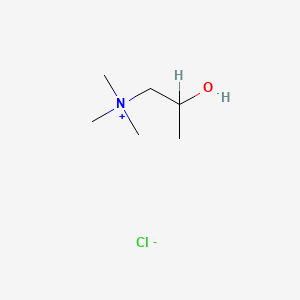
![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1221225.png)
